GSK143

Catalog No.
S548130
CAS No.
M.F
C17H22N6O2
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK143

Product Name

GSK143

IUPAC Name

2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1

InChI Key

KBPYMFSSFLOJPH-UONOGXRCSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N

Solubility

Soluble in DMSO, not in water

Synonyms

GSK143; GSK 143; GSK-143.

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N

Description

The exact mass of the compound 2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide is 342.18042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Treatment

Specific Scientific Field: Oncology

Summary of the Application: GSK143 has been identified as a potential therapeutic agent in cancer treatment . It acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β), a protein kinase involved in various cell-signaling pathways and the regulation of hepatic glycolysis .

Application in Treatment of Neurodegenerative Diseases

Specific Scientific Field: Neurology

Application in Treatment of Inflammatory and Autoimmune Diseases

Specific Scientific Field: Immunology

Summary of the Application: GSK143 has been identified as a potent, highly selective, and orally bio-available spleen tyrosine kinase (Syk) inhibitor . Syk is a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types and has been implicated in the pathogenesis of a number of allergic and autoimmune diseases .

Methods of Application: GSK143’s inhibitory activity on BCR signaling was evaluated in human and murine whole blood by assessing the cell surface expression of IgM stimulated CD69 using flow cytometry .

Results or Outcomes: GSK143 dose-dependently inhibited the IgM stimulated CD69 expression in both human and murine whole blood . In a murine model of T cell independent immunisation, GSK143 administered orally once daily from day 1 to day 6, produced a significant reduction in the concentration of IgM antibodies .

Application in Treatment of Rheumatoid Arthritis

Specific Scientific Field: Rheumatology

Summary of the Application: GSK143 has been identified as a potential therapeutic agent in the treatment of rheumatoid arthritis . It acts as an inhibitor of spleen tyrosine kinase (Syk), a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types .

Application in Treatment of B-cell Lymphoma

Specific Scientific Field: Hematology

Application in Treatment of Asthma/Rhinitis

Specific Scientific Field: Pulmonology

Summary of the Application: GSK143 has been identified as a potential therapeutic agent in the treatment of asthma and rhinitis . It acts as an inhibitor of Syk, a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types .

GSK143 is a potent and highly selective inhibitor of spleen tyrosine kinase, commonly referred to as SYK. It has been developed with a focus on oral efficacy and selectivity, making it a significant compound in the field of pharmacology. The molecular weight of GSK143 is approximately 342.18 g/mol, and it possesses a topological polar surface area of 128.18 Ų, indicating its potential for good bioavailability . The compound has shown a pIC50 value of 7.5, reflecting its strong inhibitory activity against SYK .

GSK143 primarily functions through the inhibition of SYK, which plays a critical role in various signaling pathways associated with immune responses. The compound effectively inhibits the phosphorylation of extracellular signal-regulated kinase (Erk) in response to stimuli such as anti-IgM or anti-IgD antibodies, demonstrating its capacity to modulate intracellular signaling pathways .

Key Reactions:

  • Inhibition of SYK: GSK143 binds to the active site of SYK, preventing its activation and subsequent downstream signaling.
  • Inhibition of Erk Phosphorylation: The compound significantly reduces Erk1/2 phosphorylation in various cell lines, which is crucial for cell proliferation and survival signals.

GSK143 exhibits notable biological activity as an immunomodulator. Its selective inhibition of SYK has made it a candidate for treating conditions characterized by excessive immune responses, such as autoimmune diseases. In preclinical studies, GSK143 has demonstrated efficacy in models such as the rat Arthus model, which is used to study hypersensitivity reactions .

Efficacy Highlights:

  • Inhibition of Calcium Flux: Pre-incubation with GSK143 has been shown to inhibit calcium flux induced by anti-IgM or anti-IgD stimulation .
  • In Vivo Activity: GSK143 has demonstrated significant in vivo efficacy, supporting its potential therapeutic applications .

The synthesis of GSK143 involves several key steps that optimize its pharmacological properties. While specific synthetic pathways are proprietary, the general approach includes:

  • Initial Compound Design: Utilizing structure-activity relationship studies to identify lead compounds.
  • Chemical Modifications: Employing various

GSK143's primary application lies in its potential use as a therapeutic agent for autoimmune diseases and other conditions involving dysregulated immune responses. Its ability to selectively inhibit SYK makes it suitable for targeting specific pathways without broadly suppressing the immune system.

Potential

Interaction studies have revealed that GSK143 effectively inhibits several key signaling pathways mediated by SYK. These interactions are critical for understanding the compound's mechanism of action and potential side effects.

Key Findings:

  • Calcium Signaling Pathways: GSK143 significantly reduces calcium influx in response to antigen receptor stimulation .
  • Synergistic Effects: Studies suggest that combining GSK143 with other agents may enhance therapeutic outcomes in certain conditions .

GSK143 shares structural and functional similarities with other SYK inhibitors but stands out due to its selectivity and oral bioavailability.

Similar Compounds:

  • R406: A less selective SYK inhibitor with broader kinase inhibition profiles.
  • PRT062607: Another selective SYK inhibitor but with different pharmacokinetic properties.
  • GS-9973: A potent SYK inhibitor used in clinical trials for autoimmune diseases.
CompoundSelectivityOral BioavailabilityClinical Status
GSK143HighYesPreclinical
R406ModerateNoPreclinical
PRT062607HighYesClinical Trials
GS-9973HighYesClinical Trials

GSK143's unique combination of high selectivity and oral efficacy positions it as a promising candidate in the development of targeted therapies for immune-related disorders.

Molecular Formula (C17H22N6O2) and Weight (415.32)

GSK143 exists in two primary forms with distinct molecular properties [1] [7]. The base compound possesses the molecular formula C17H22N6O2 with a molecular weight of 342.40 grams per mole [1] [7] [18]. The pharmaceutically relevant dihydrochloride salt form exhibits the formula C17H22N6O2·2HCl and a molecular weight of 415.32 grams per mole [1] [6] [14]. The Chemical Abstracts Service registry number for the base compound is 1240390-27-5, while the dihydrochloride salt is assigned CAS number 2341796-81-2 [1] [14] [16].

The compound demonstrates a formal charge of zero in its neutral state, with seven hydrogen bond acceptors and four hydrogen bond donors contributing to its binding characteristics [18]. The molecular structure contains 47 total atoms with two chiral centers, specifically at the (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl moiety [7]. The topological polar surface area measures 128.18 square angstroms, and the calculated logarithmic partition coefficient is 1.16, indicating favorable lipophilicity for biological applications [18].

PropertyBase CompoundDihydrochloride Salt
Molecular FormulaC17H22N6O2C17H22N6O2·2HCl
Molecular Weight342.40 g/mol415.32 g/mol
CAS Number1240390-27-52341796-81-2
Chiral Centers22
Rotatable Bonds55

Structural Characteristics and Diaminopyrimidine Carboxamide Core

The structural architecture of GSK143 centers around a diaminopyrimidine carboxamide core scaffold, which serves as the foundation for its biological activity [2] [23]. The systematic chemical name is 2-[[(3R,4R)-3-aminotetrahydro-2H-pyran-4-yl]amino]-4-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide [1] [6] [13]. The canonical SMILES representation is CC1=CC=C(C=C1)NC2=NC(N[C@@H]3CCOC[C@@H]3N)=NC=C2C(N)=O [7] [14].

The pyrimidine ring system constitutes the central heterocyclic core, substituted at multiple positions to achieve optimal binding characteristics [7]. At position 2, a (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl group provides crucial stereochemical specificity through its two chiral centers [7]. Position 4 features a 4-methylphenyl amino substituent that contributes to the selectivity profile [7]. The carboxamide functionality at position 5 represents a critical pharmacophore element for target recognition [2] [23].

The InChI Key KBPYMFSSFLOJPH-UONOGXRCSA-N provides a unique molecular identifier for database searches [7] [17]. The structure contains 49 total bonds, including 12 aromatic bonds within the pyrimidine and phenyl ring systems [7]. The three-dimensional conformation places the tetrahydropyran ring in a specific spatial orientation that optimizes protein-ligand interactions [23].

Chemical Synthesis Pathways

The synthesis of GSK143 follows established methodologies for diaminopyrimidine carboxamide construction, though specific synthetic routes for this compound are derived from general pyrimidine chemistry principles [2] [12] [39]. The lead optimization process focused on the diaminopyrimidine carboxamide series of spleen tyrosine kinase inhibitors through systematic medicinal chemistry approaches [2] [23] [27].

Pyrimidine carboxamide synthesis typically employs multicomponent reaction strategies, as demonstrated by four-component reaction approaches using amidines as nitrogen sources [12] [39]. The general synthetic pathway involves condensation reactions between appropriately substituted amidines and electrophilic partners, followed by cyclization to form the pyrimidine ring [12] [39]. Palladium-catalyzed oxidative processes have proven effective for assembling pyrimidine carboxamide structures through carbon-hydrogen bond functionalization [39].

The incorporation of the (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl moiety requires stereoselective synthetic methods to maintain the desired chiral configuration [7]. The 4-methylphenyl substituent introduction typically occurs through nucleophilic aromatic substitution reactions on appropriately activated pyrimidine intermediates [12]. The carboxamide functionality can be installed through direct amidation reactions or via nitrile hydrolysis pathways [36] [39].

Quality control measures ensure final compound purity exceeding 97-98% as determined by high-performance liquid chromatography analysis [1] [14] [16]. The synthetic process optimization balances yield, purity, and scalability considerations for research applications [14] [39].

Physicochemical Properties and Solubility Profile

GSK143 exhibits favorable physicochemical properties that contribute to its biological utility [15] [17]. The compound demonstrates good aqueous solubility characteristics, with the dihydrochloride salt achieving solubility of 2 milligrams per milliliter in water when warmed [16]. In dimethyl sulfoxide, the compound shows excellent solubility, facilitating stock solution preparation for research applications [14] [11].

Storage stability requires maintenance at minus 20 degrees Celsius, where the compound remains stable as a powder for three years [14] [16]. In solution form, stability decreases with recommended usage within six months when stored at minus 80 degrees Celsius or one month at minus 20 degrees Celsius [14]. The compound should be protected from repeated freeze-thaw cycles to prevent degradation [14].

The logarithmic partition coefficient of 1.16 indicates balanced lipophilicity suitable for membrane permeation while maintaining aqueous solubility [18]. The topological polar surface area of 128.18 square angstroms falls within acceptable ranges for oral bioavailability [18]. Five rotatable bonds provide conformational flexibility for target binding optimization [18].

PropertyValueSignificance
Water Solubility2 mg/mL (warmed)Adequate for biological studies
DMSO SolubilitySolubleExcellent for stock solutions
LogP1.16Balanced lipophilicity
TPSA128.18 ŲFavorable for permeability
Storage Stability3 years at -20°CLong-term storage viability

Pharmacokinetic profiling in rat models reveals a half-life of 4.2 hours with moderate oral bioavailability of 30% [37]. The clearance rate of 16 milliliters per minute per kilogram indicates moderate metabolic turnover [37]. Volume of distribution measurements of 4.1 liters per kilogram suggest extensive tissue distribution [37].

Structural Optimization History

The development of GSK143 represents the culmination of systematic lead optimization within the diaminopyrimidine carboxamide series targeting spleen tyrosine kinase inhibition [2] [23] [27]. The medicinal chemistry strategy concentrated on optimizing human whole blood activity while achieving sufficient margins over liability kinases and human ether-a-go-go-related gene activity [2] [27].

Structure-activity relationship studies guided the optimization process through crystallographic analysis and molecular modeling approaches [23] [33]. The incorporation of specific structural elements, including the diaminopyrimidine core and the carboxamide substituent, emerged from systematic evaluation of binding interactions with the target protein [23] [33]. The (3R,4R)-stereochemistry of the tetrahydropyran ring proved critical for achieving optimal potency and selectivity profiles [7] [23].

Lead optimization efforts addressed multiple parameters simultaneously, including target potency, kinase selectivity, physicochemical properties, and pharmacokinetic characteristics [2] [27]. The final compound designation as compound 20 in the optimization series reflects its superior performance across these multiple criteria [2] [27]. Crystal structure analysis of GSK143 in complex with spleen tyrosine kinase provided detailed insights into binding mode optimization [23].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

342.18042397 g/mol

Monoisotopic Mass

342.18042397 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-{[(3R,4R)-3-aminotetrahydro-2H-pyran-4-yl]amino}-4-[(4-methylphenyl)amino]pyrimidine-5-carboxamide

Dates

Modify: 2024-04-14
1: van Bree SH, Gomez-Pinilla PJ, van de Bovenkamp FS, Di Giovangiulio M, Farro G, Nemethova A, Cailotto C, de Jonge WJ, Lee K, Ramirez-Molina C, Lugo D, Skynner MJ, Boeckxstaens GE, Matteoli G. Inhibition of spleen tyrosine kinase as treatment of postoperative ileus. Gut. 2012 Dec 13. [Epub ahead of print] PubMed PMID: 23242119.
2: Liddle J, Atkinson FL, Barker MD, Carter PS, Curtis NR, Davis RP, Douault C, Dickson MC, Elwes D, Garton NS, Gray M, Hayhow TG, Hobbs CI, Jones E, Leach S, Leavens K, Lewis HD, McCleary S, Neu M, Patel VK, Preston AG, Ramirez-Molina C, Shipley TJ, Skone PA, Smithers N, Somers DO, Walker AL, Watson RJ, Weingarten GG. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor. Bioorg Med Chem Lett. 2011 Oct 15;21(20):6188-94. doi: 10.1016/j.bmcl.2011.07.082. Epub 2011 Aug 12. PubMed PMID: 21903390.

Explore Compound Types